1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
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Overview
Description
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(oxiran-2-ylmethyl)cyclobutan-1-ol . The InChI code is 1S/C7H12O2/c8-7(2-1-3-7)4-6-5-9-6/h6,8H,1-5H2 . The SMILES representation is C1CC(C1)(CC2CO2)O .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 4°C .Scientific Research Applications
Oxetane-Containing Metabolites
Oxetane-containing compounds, which include structures similar to 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol, are of interest due to their high-energy oxygen-containing non-aromatic heterocycles. They demonstrate a wide range of biological activities, including antineoplastic, antiviral, antifungal activities, and the ability to act as angiogenesis stimulators, respiratory analeptics, and antiallergics. These compounds are found in various natural sources, including microorganisms, marine invertebrates, algae, and particularly in plants belonging to the genus Taxus, showcasing their potential for pharmacophore development (V. Vil’, A. Terent’ev, et al., 2019).
Asymmetric Cyclopentannulation
The application of similar compounds in organic synthesis includes asymmetric [2+2+1] cyclopentannulation of olefins, leading to the formation of cyclopentenones. This process involves the conversion of cyclobutanones to oxiranes and demonstrates the influence of stereochemistry on the reaction, highlighting the utility of these compounds in synthesizing complex molecular structures with high enantiomeric purity (F. Mahuteau‐Betzer, L. Ghosez, 2002).
Coordination Polymer Photocycloaddition
Another study explored a Zn(II) coordination polymer that, upon UV light exposure, undergoes a [2+2] cycloaddition reaction. This polymer exhibits selective luminescence sensing of iron(III) ions and selective absorption of dyes, indicating the potential of oxetane and related structures in developing multifunctional materials for sensing and filtration applications (Feilong Hu, Yi-Xiang Shi, et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H312, H317, H318, H332, H335, H341, H412 . The precautionary statements include P201, P202, P261, P264, P270, P271, P272, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P333+P313, P363, P403+P233, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07, GHS08 .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(2-1-3-7)4-6-5-9-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYOZWDRJGGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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